molecular formula C12H22Cl2N4 B1428187 N,N,2-trimethyl-6-(piperidin-4-yl)pyrimidin-4-amine dihydrochloride CAS No. 1361112-50-6

N,N,2-trimethyl-6-(piperidin-4-yl)pyrimidin-4-amine dihydrochloride

Cat. No.: B1428187
CAS No.: 1361112-50-6
M. Wt: 293.23 g/mol
InChI Key: YYRKWMAHXBAKBI-UHFFFAOYSA-N
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Description

N,N,2-trimethyl-6-(piperidin-4-yl)pyrimidin-4-amine dihydrochloride is a synthetic organic compound that belongs to the class of pyrimidine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N,2-trimethyl-6-(piperidin-4-yl)pyrimidin-4-amine dihydrochloride typically involves multi-step organic reactions. The starting materials often include pyrimidine derivatives and piperidine. The reaction conditions may involve:

    Solvents: Common solvents like ethanol, methanol, or dichloromethane.

    Catalysts: Acid or base catalysts to facilitate the reaction.

    Temperature: Reactions may be carried out at room temperature or under reflux conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Large-scale reactors: To handle bulk quantities of reactants.

    Continuous flow processes: For efficient and consistent production.

    Purification techniques: Such as crystallization, distillation, or chromatography to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

N,N,2-trimethyl-6-(piperidin-4-yl)pyrimidin-4-amine dihydrochloride can undergo various chemical reactions, including:

    Oxidation: Using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenated compounds in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction may produce alcohols or amines.

Scientific Research Applications

N,N,2-trimethyl-6-(piperidin-4-yl)pyrimidin-4-amine dihydrochloride has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic effects, such as antimicrobial or anticancer properties.

    Industry: Utilized in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of N,N,2-trimethyl-6-(piperidin-4-yl)pyrimidin-4-amine dihydrochloride involves its interaction with specific molecular targets. These may include:

    Enzymes: Inhibition or activation of enzymatic activity.

    Receptors: Binding to cellular receptors to modulate signaling pathways.

    DNA/RNA: Intercalation or binding to nucleic acids to affect gene expression.

Comparison with Similar Compounds

Similar Compounds

  • Dimethyl-(2-methyl-6-piperidin-4-yl-pyrimidin-4-yl)-amine hydrochloride
  • Dimethyl-(2-methyl-6-piperidin-4-yl-pyrimidin-4-yl)-amine sulfate

Uniqueness

N,N,2-trimethyl-6-(piperidin-4-yl)pyrimidin-4-amine dihydrochloride is unique due to its specific chemical structure, which may confer distinct biological or chemical properties compared to its analogs. This uniqueness can be attributed to differences in solubility, stability, and reactivity.

Properties

IUPAC Name

N,N,2-trimethyl-6-piperidin-4-ylpyrimidin-4-amine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20N4.2ClH/c1-9-14-11(8-12(15-9)16(2)3)10-4-6-13-7-5-10;;/h8,10,13H,4-7H2,1-3H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYRKWMAHXBAKBI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=N1)N(C)C)C2CCNCC2.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22Cl2N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N,N,2-trimethyl-6-(piperidin-4-yl)pyrimidin-4-amine dihydrochloride
Reactant of Route 2
N,N,2-trimethyl-6-(piperidin-4-yl)pyrimidin-4-amine dihydrochloride
Reactant of Route 3
N,N,2-trimethyl-6-(piperidin-4-yl)pyrimidin-4-amine dihydrochloride
Reactant of Route 4
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N,N,2-trimethyl-6-(piperidin-4-yl)pyrimidin-4-amine dihydrochloride
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N,N,2-trimethyl-6-(piperidin-4-yl)pyrimidin-4-amine dihydrochloride
Reactant of Route 6
N,N,2-trimethyl-6-(piperidin-4-yl)pyrimidin-4-amine dihydrochloride

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